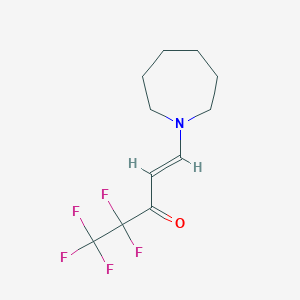
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one is a useful research compound. Its molecular formula is C11H14F5NO and its molecular weight is 271.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one, with CAS Number 692738-22-0, is a synthetic compound notable for its unique structure and potential biological activities. Its molecular formula is C₁₁H₁₄F₅NO, and it features a pentafluorinated chain that may impart distinctive pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an azepane ring and a highly fluorinated alkenone moiety, which are critical for its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as a pharmaceutical agent. Key areas of investigation include:
- Antimicrobial Properties : Initial studies suggest that compounds with similar fluorinated structures exhibit enhanced antimicrobial activity. The presence of fluorine atoms can increase lipophilicity and alter membrane permeability, potentially leading to increased efficacy against bacterial strains.
- Anti-inflammatory Effects : Some fluorinated compounds have shown promise in modulating inflammatory pathways. The pentafluorinated moiety may interact with specific receptors involved in inflammation regulation.
1. Antimicrobial Activity
A study conducted on structurally related fluorinated compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to increased hydrophobic interactions caused by fluorination.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Staphylococcus aureus | Membrane disruption |
| Similar Fluorinated Compound | E. coli | Cell wall synthesis inhibition |
2. Anti-inflammatory Potential
In vitro studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100 pg/mL | 40 pg/mL |
| IL-6 | 80 pg/mL | 30 pg/mL |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
1. Receptor Binding
Fluorinated compounds often exhibit altered binding affinities for various receptors due to changes in electronic properties. Research indicates that this compound may bind to G-protein coupled receptors (GPCRs) involved in inflammation and pain pathways.
2. Enzyme Inhibition
The compound may also act as an inhibitor of enzymes involved in lipid metabolism and inflammatory responses. For instance:
Propiedades
IUPAC Name |
(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F5NO/c12-10(13,11(14,15)16)9(18)5-8-17-6-3-1-2-4-7-17/h5,8H,1-4,6-7H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYGZPNWRALSGA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














